H-Arg-Gly-D-Asp-OH.TFA

Description

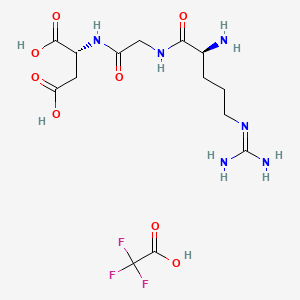

Structure

2D Structure

Properties

Molecular Formula |

C14H23F3N6O8 |

|---|---|

Molecular Weight |

460.36 g/mol |

IUPAC Name |

(2R)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C12H22N6O6.C2HF3O2/c13-6(2-1-3-16-12(14)15)10(22)17-5-8(19)18-7(11(23)24)4-9(20)21;3-2(4,5)1(6)7/h6-7H,1-5,13H2,(H,17,22)(H,18,19)(H,20,21)(H,23,24)(H4,14,15,16);(H,6,7)/t6-,7+;/m0./s1 |

InChI Key |

FBPDETPEHPAQDC-UOERWJHTSA-N |

Isomeric SMILES |

C(C[C@@H](C(=O)NCC(=O)N[C@H](CC(=O)O)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

H-Arg-Gly-D-Asp-OH.TFA: A Technical Guide to the Archetypal Cell Adhesion Motif

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-Arg-Gly-D-Asp-OH, commonly known as the RGD peptide, is a synthetic tripeptide that has emerged as a cornerstone in the study of cell adhesion and has significant implications for therapeutic development. This technical guide provides a comprehensive overview of H-Arg-Gly-D-Asp-OH, presented as its trifluoroacetate (TFA) salt. It details the chemical properties, the fundamental biological role in mediating cell-matrix interactions through integrin receptors, and the subsequent intracellular signaling cascades. This document furnishes detailed experimental protocols for the synthesis, purification, and biological evaluation of the peptide, alongside a consolidated presentation of its quantitative binding affinities.

Core Concepts

The Arginine-Glycine-Aspartic acid (RGD) sequence was first identified as the minimal amino acid motif within fibronectin responsible for mediating cell attachment.[1] This discovery opened a new chapter in understanding the molecular basis of cell adhesion to the extracellular matrix (ECM). H-Arg-Gly-D-Asp-OH is a synthetic version of this critical motif. The use of the D-isomer of aspartic acid can, in some cases, confer increased stability against proteolytic degradation compared to its natural L-counterpart. The peptide is typically supplied as a trifluoroacetate (TFA) salt, a remnant of the reversed-phase high-performance liquid chromatography (RP-HPLC) purification process which is essential for achieving high purity.[2]

Chemical Properties

The fundamental chemical characteristics of H-Arg-Gly-D-Asp-OH are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₂N₆O₆ | [3] |

| Molecular Weight | 346.34 g/mol | [3] |

| CAS Number | 99896-85-2 | [3] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in water | |

| Structure | H-Arg-Gly-D-Asp-OH |

Biological Function and Mechanism of Action

H-Arg-Gly-D-Asp-OH functions as a competitive inhibitor of the binding of ECM proteins to a class of cell surface receptors known as integrins.[1] Integrins are heterodimeric transmembrane proteins, consisting of α and β subunits, that play a pivotal role in cell adhesion, migration, proliferation, and survival.[4] A significant subset of the integrin family, including αvβ3, αvβ5, and α5β1, recognizes the RGD motif present in various ECM proteins like fibronectin, vitronectin, and fibrinogen.[5]

Upon binding of the RGD motif to the extracellular domain of an integrin, a conformational change is induced in the receptor. This "outside-in" signaling activates intracellular signaling pathways, primarily initiating with the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK).[1][6] Activated FAK serves as a scaffold for numerous signaling proteins, leading to the activation of downstream cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which ultimately influences gene expression and regulates cellular processes such as proliferation and survival.[5][7]

Signaling Pathway Diagram

Quantitative Data: Integrin Binding Affinity

The inhibitory potency of H-Arg-Gly-D-Asp-OH is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the peptide required to inhibit 50% of the binding of a natural ligand to a specific integrin. The following table summarizes reported IC₅₀ values for RGD peptides against various integrins. It is important to note that these values can vary depending on the specific experimental conditions, such as the cell line, the natural ligand used, and the assay format.

| Integrin Subtype | IC₅₀ (nM) | Reference |

| αvβ3 | 89 | |

| α5β1 | 335 | |

| αvβ5 | 440 | |

| αvβ6 | 77 - 345 | [8] |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of H-Arg-Gly-D-Asp-OH

This protocol outlines the manual solid-phase synthesis of H-Arg-Gly-D-Asp-OH using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-D-Asp(OtBu)-Wang resin

-

Fmoc-Gly-OH

-

Fmoc-Arg(Pbf)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

20% (v/v) piperidine in dimethylformamide (DMF)

-

DMF, Dichloromethane (DCM)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-D-Asp(OtBu)-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the aspartic acid residue. Wash the resin thoroughly with DMF and DCM.

-

Glycine Coupling: Dissolve Fmoc-Gly-OH (3 eq), DIC (3 eq), and OxymaPure® (3 eq) in DMF. Add the solution to the resin and shake for 2 hours at room temperature. Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling.

-

Wash: Wash the resin with DMF and DCM.

-

Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added glycine.

-

Arginine Coupling: Dissolve Fmoc-Arg(Pbf)-OH (3 eq), DIC (3 eq), and OxymaPure® (3 eq) in DMF. Add to the resin and shake for 2 hours. Perform a Kaiser test to confirm complete coupling.

-

Final Fmoc Deprotection: Repeat step 2 to remove the final Fmoc group from arginine.

-

Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation: Filter the resin and precipitate the peptide by adding the cleavage solution to cold diethyl ether.

-

Purification: Centrifuge the precipitated peptide, wash with cold ether, and dry. Purify the crude peptide using preparative RP-HPLC.

-

Lyophilization: Lyophilize the pure fractions to obtain the final H-Arg-Gly-D-Asp-OH.TFA product.

Workflow for Solid-Phase Peptide Synthesis

References

- 1. Inhibited effect of an RGD peptide hydrogel on the expression of β1-integrin, FAK, and Akt in Tenon's capsule fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. RGD | Integrin | TargetMol [targetmol.com]

- 3. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]

- 4. Arginine-Glycine-Aspartate-Binding Integrins as Therapeutic and Diagnostic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Exploring the Role of RGD-Recognizing Integrins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

H-Arg-Gly-D-Asp-OH.TFA: A Technical Guide to Structure, Sequence, and Biological Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide H-Arg-Gly-D-Asp-OH, commonly known as RGD, is a fundamental recognition sequence for a variety of integrin receptors, playing a pivotal role in cell adhesion and signaling. This technical guide provides a comprehensive overview of the structure, sequence, and biological activity of H-Arg-Gly-D-Asp-OH, often supplied as a trifluoroacetate (TFA) salt. Detailed experimental protocols for its synthesis, purification, and use in cell adhesion assays are presented, alongside a summary of its interaction with integrins and the subsequent downstream signaling cascade. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, cell biology, and drug development.

Core Concepts: Structure and Sequence

The peptide H-Arg-Gly-D-Asp-OH is a tripeptide with the sequence Arginine-Glycine-Aspartic Acid. The "H-" at the N-terminus indicates a free amine group, and the "-OH" at the C-terminus signifies a free carboxyl group. The "D" before Aspartic Acid specifies the D-stereoisomer of this amino acid, which can influence the peptide's conformation and binding affinity to its target receptors. The trifluoroacetate (TFA) counterion is commonly associated with synthetically produced peptides, originating from the purification process using trifluoroacetic acid in reverse-phase high-performance liquid chromatography (RP-HPLC).

Chemical Structure:

-

Sequence: Arg-Gly-D-Asp

-

Molecular Formula: C₁₂H₂₂N₆O₆

-

Molecular Weight: 346.34 g/mol

Quantitative Data Summary

While specific IC50 values for the linear H-Arg-Gly-D-Asp-OH are not as widely reported as for its more potent cyclic analogs, its biological activity is typically assessed through cell adhesion and migration assays. The affinity of linear RGD peptides is generally lower than that of cyclic RGD peptides.

| Parameter | Cell Type | Substrate | Observation |

| Cell Adhesion | HeLa, HDFs | Peptide-coated plates | Promotes cell adhesion, with Human Dermal Fibroblasts (HDFs) showing adhesion to a broader range of RGD-containing peptides than HeLa cells. |

| Cell Migration | HT1080 | Cyclic RGDfC-coated surface | Soluble linear RGD peptide can increase the rate of cell migration at lower concentrations (10-100 µM) by facilitating the dynamic dissociation of integrin receptors from the immobilized ligand. At higher concentrations (250-500 µM), it inhibits cell adhesion.[1] |

| Apoptosis Induction | Lung fibroblasts | Soluble peptide in culture | At a concentration of 1 mM, RGD peptides can induce apoptosis and activate caspase-3. |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of H-Arg-Gly-D-Asp-OH

This protocol outlines the manual Fmoc-based solid-phase synthesis of the tripeptide.

Materials:

-

Fmoc-D-Asp(OtBu)-Wang resin

-

Fmoc-Gly-OH

-

Fmoc-Arg(Pbf)-OH

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (H₂O)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-D-Asp(OtBu)-Wang resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Glycine Coupling:

-

Dissolve Fmoc-Gly-OH (3 equivalents), DIC (3 equivalents), and Oxyma Pure (3 equivalents) in DMF.

-

Add the coupling solution to the resin and agitate for 2 hours.

-

Perform a Kaiser test to confirm the completion of the coupling reaction.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Fmoc Deprotection: Repeat step 2.

-

Arginine Coupling:

-

Dissolve Fmoc-Arg(Pbf)-OH (3 equivalents), DIC (3 equivalents), and Oxyma Pure (3 equivalents) in DMF.

-

Add the coupling solution to the resin and agitate for 2 hours.

-

Perform a Kaiser test.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Final Fmoc Deprotection: Repeat step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation:

-

Precipitate the peptide from the filtrate by adding cold diethyl ether.

-

Centrifuge to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

-

Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Instrumentation and Reagents:

-

Preparative RP-HPLC system with a C18 column

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

-

Lyophilizer

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.

-

Purification:

-

Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.

-

Inject the peptide solution onto the column.

-

Elute the peptide using a linear gradient of Solvent B (e.g., 5-60% over 30 minutes) at a suitable flow rate.

-

Monitor the elution profile at 210-220 nm.

-

-

Fraction Collection: Collect the fractions corresponding to the major peptide peak.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white powder (TFA salt).

Cell Adhesion Assay

This protocol is adapted from a method used for evaluating the cell adhesion activity of RGD-containing peptides.[2]

Materials:

-

HeLa cells or Human Dermal Fibroblasts (HDFs)

-

96-well tissue culture plates

-

H-Arg-Gly-D-Asp-OH.TFA

-

Bovine Serum Albumin (BSA)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Crystal Violet staining solution (0.5% in 20% methanol)

Procedure:

-

Plate Coating:

-

Coat the wells of a 96-well plate with a solution of H-Arg-Gly-D-Asp-OH (e.g., 10 µg/mL in PBS) overnight at 4°C.

-

Wash the wells three times with PBS.

-

Block non-specific binding by incubating with 1% BSA in PBS for 1 hour at 37°C.

-

Wash the wells three times with PBS.

-

-

Cell Preparation:

-

Culture HeLa or HDF cells to sub-confluency.

-

Detach the cells using Trypsin-EDTA and neutralize with serum-containing medium.

-

Centrifuge the cells and resuspend in serum-free DMEM.

-

-

Cell Seeding:

-

Seed the cells into the peptide-coated wells at a density of 2 x 10⁴ cells/well.

-

Incubate for 1-2 hours at 37°C in a CO₂ incubator.

-

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Staining and Quantification:

-

Fix the adherent cells with 4% paraformaldehyde for 15 minutes.

-

Stain the cells with Crystal Violet solution for 20 minutes.

-

Wash the wells with water and allow to air dry.

-

Solubilize the stain with 10% acetic acid.

-

Quantify the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of adherent cells.

-

Mandatory Visualizations

RGD-Integrin Signaling Pathway

The binding of H-Arg-Gly-D-Asp-OH to integrin receptors triggers a cascade of intracellular signaling events, primarily initiated by the recruitment and activation of Focal Adhesion Kinase (FAK).

Caption: RGD-Integrin mediated activation of the MAPK/ERK signaling pathway.

Experimental Workflow for Cell Adhesion Assay

The following diagram illustrates the key steps involved in the cell adhesion assay protocol described in section 3.3.

References

H-Arg-Gly-D-Asp-OH.TFA: An In-depth Technical Guide on its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-Arg-Gly-D-Asp-OH, a synthetic peptide featuring the conserved Arginine-Glycine-Aspartate (RGD) motif with a D-isomeric form of aspartic acid, is a potent and selective antagonist of integrin receptors. This technical guide delineates the core mechanism of action of H-Arg-Gly-D-Asp-OH, focusing on its interaction with integrin αvβ3 and the subsequent modulation of downstream signaling pathways. By competitively inhibiting the binding of extracellular matrix (ECM) proteins to integrins, this peptide disrupts critical cellular processes, including adhesion, migration, proliferation, and survival. This document provides a comprehensive overview of the signaling cascades involved, quantitative binding affinity data, detailed experimental protocols for studying its effects, and visual representations of the key pathways and workflows. The trifluoroacetate (TFA) salt, a common counterion from peptide synthesis, is also briefly addressed.

Introduction

The tripeptide sequence Arg-Gly-Asp (RGD) is a fundamental recognition motif for a large family of cell surface receptors known as integrins.[1][2] These heterodimeric transmembrane glycoproteins, composed of α and β subunits, mediate cell-extracellular matrix (ECM) and cell-cell interactions, playing a pivotal role in numerous physiological and pathological processes.[3] H-Arg-Gly-D-Asp-OH is a synthetic analogue of the RGD motif found in ECM proteins like fibronectin, vitronectin, and fibrinogen.[1][4] The inclusion of a D-aspartic acid residue can enhance the peptide's stability against proteolytic degradation and may influence its binding affinity and selectivity for specific integrin subtypes.[5] This guide focuses on the mechanism by which H-Arg-Gly-D-Asp-OH.TFA exerts its biological effects, primarily through the competitive inhibition of integrin αvβ3.

Core Mechanism of Action: Integrin Antagonism

The primary mechanism of action of H-Arg-Gly-D-Asp-OH is its function as a competitive antagonist at the ligand-binding site of integrin receptors, most notably αvβ3.[3]

-

Competitive Binding: The RGD sequence of the peptide mimics the corresponding motif in natural ECM ligands. It binds to a pocket formed at the interface of the α and β integrin subunits, thereby physically blocking the attachment of proteins like vitronectin and fibronectin.[6]

-

Induction of Apoptosis (Anoikis): By preventing cell adhesion to the ECM, RGD peptides can trigger a form of programmed cell death known as anoikis in anchorage-dependent cells.[7][8] This is particularly relevant in the context of cancer, where tumor cells rely on integrin signaling for survival and proliferation.[7]

-

Inhibition of Angiogenesis: Integrin αvβ3 is highly expressed on activated endothelial cells during angiogenesis (the formation of new blood vessels). By blocking this integrin, H-Arg-Gly-D-Asp-OH can inhibit endothelial cell migration and survival, thereby impeding the formation of new blood vessels that are crucial for tumor growth.[9]

The presence of trifluoroacetic acid (TFA) as a salt is a result of the peptide synthesis and purification process.[4] While generally not considered part of the primary mechanism of action, it is important to note that TFA can have independent biological effects at high concentrations and its presence should be considered in experimental design.[4]

Signaling Pathways

The binding of H-Arg-Gly-D-Asp-OH to integrin αvβ3 disrupts the normal "outside-in" signaling cascades that are initiated upon ligand binding. This interference affects several key downstream pathways that regulate cell behavior.

-

Focal Adhesion Kinase (FAK) Pathway: FAK is a non-receptor tyrosine kinase that is a central mediator of integrin signaling. Upon integrin clustering following ligand binding, FAK is recruited to focal adhesions and autophosphorylated. This creates docking sites for other signaling proteins, including Src family kinases. The inhibition of integrin-ligand binding by H-Arg-Gly-D-Asp-OH prevents FAK activation.[10][11]

-

Downstream of FAK: The FAK signaling complex influences multiple downstream pathways:

-

PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Activated FAK can recruit and activate phosphatidylinositol 3-kinase (PI3K), which in turn activates Akt. Inhibition of FAK by the RGD peptide leads to the downregulation of this pro-survival pathway.[10][12]

-

Ras/Raf/MEK/ERK Pathway: This cascade, also known as the MAPK pathway, is a key regulator of cell proliferation, differentiation, and migration. Integrin signaling can activate this pathway, and antagonism by H-Arg-Gly-D-Asp-OH can lead to decreased phosphorylation and activation of ERK (Extracellular signal-regulated kinase).[13]

-

Rho GTPases: These small GTPases, including RhoA, Rac1, and Cdc42, are master regulators of the actin cytoskeleton and are involved in cell migration and invasion. Integrin signaling modulates the activity of Rho GTPases, and RGD-mediated inhibition can disrupt these processes.

-

Below is a diagram illustrating the core signaling pathway affected by H-Arg-Gly-D-Asp-OH.

Quantitative Data

The inhibitory activity of RGD peptides is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the peptide required to inhibit 50% of the specific binding of a natural ligand to its receptor. The affinity of H-Arg-Gly-D-Asp-OH and its analogues can vary depending on the integrin subtype and the experimental conditions.

Table 1: Inhibitory Concentration (IC50) of RGD Peptides against Various Integrins

| Peptide | Integrin Subtype | IC50 (nM) | Reference |

| RGD (linear) | αvβ3 | 89 | [14] |

| RGD (linear) | α5β1 | 335 | [14] |

| RGD (linear) | αvβ5 | 440 | [14] |

| c(RGDfK) | αvβ3 | 2.3 | [15] |

| Cilengitide (c(RGDf(NMe)V)) | αvβ3 | Subnanomolar | [16] |

| Cilengitide (c(RGDf(NMe)V)) | αvβ5 | Low nanomolar | [16] |

| Cilengitide (c(RGDf(NMe)V)) | α5β1 | Low nanomolar | [16] |

Note: The exact IC50 for H-Arg-Gly-D-Asp-OH can vary. The data for the general linear RGD peptide and the well-characterized cyclic analogue Cilengitide are provided for comparison.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of H-Arg-Gly-D-Asp-OH. Below are protocols for key experiments.

Integrin Binding Assay (Competitive ELISA)

This assay measures the ability of H-Arg-Gly-D-Asp-OH to compete with a labeled ligand for binding to purified integrin receptors.

Materials:

-

Purified human integrin αvβ3

-

Vitronectin (natural ligand)

-

This compound

-

Biotinylated detection antibody against vitronectin

-

Streptavidin-HRP

-

TMB substrate

-

96-well ELISA plates

-

Binding buffer (e.g., Tris-buffered saline with 1 mM MnCl2)

Protocol:

-

Coat a 96-well plate with purified integrin αvβ3 overnight at 4°C.

-

Wash the plate with wash buffer (TBS with 0.05% Tween-20).

-

Block non-specific binding sites with 1% BSA in binding buffer for 1 hour at room temperature.

-

Prepare serial dilutions of this compound in binding buffer.

-

Add the peptide dilutions to the wells, followed by a constant concentration of vitronectin.

-

Incubate for 2-3 hours at room temperature to allow for competitive binding.

-

Wash the plate thoroughly.

-

Add the biotinylated anti-vitronectin antibody and incubate for 1 hour.

-

Wash the plate and add streptavidin-HRP. Incubate for 30 minutes.

-

Wash the plate and add TMB substrate.

-

Stop the reaction with 1M H2SO4 and read the absorbance at 450 nm.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the peptide concentration.

Cell Adhesion Assay

This assay assesses the ability of H-Arg-Gly-D-Asp-OH to inhibit cell attachment to an ECM-coated surface.

Materials:

-

Human umbilical vein endothelial cells (HUVECs) or other relevant cell line

-

Fibronectin or vitronectin

-

This compound

-

Serum-free cell culture medium

-

Calcein-AM or crystal violet for cell quantification

-

96-well tissue culture plates

Protocol:

-

Coat a 96-well plate with fibronectin or vitronectin and incubate overnight at 4°C.

-

Wash the plate and block with 1% BSA.

-

Harvest cells and resuspend them in serum-free medium.

-

Pre-incubate the cells with various concentrations of H-Arg-Gly-D-Asp-OH for 30 minutes.

-

Seed the cell-peptide mixture onto the ECM-coated plate.

-

Incubate for 1-2 hours to allow for cell adhesion.

-

Gently wash the wells to remove non-adherent cells.

-

Quantify the adherent cells using Calcein-AM (fluorescence) or crystal violet (absorbance).

-

Determine the concentration of the peptide that inhibits 50% of cell adhesion.

Western Blot for FAK and ERK Phosphorylation

This method is used to detect changes in the phosphorylation status of key signaling proteins following treatment with H-Arg-Gly-D-Asp-OH.

Materials:

-

Cell line of interest

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against total FAK, phospho-FAK (Tyr397), total ERK, and phospho-ERK (Thr202/Tyr204)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting equipment

-

ECL substrate

Protocol:

-

Culture cells to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal phosphorylation.

-

Treat the cells with H-Arg-Gly-D-Asp-OH at various concentrations and time points.

-

Lyse the cells on ice with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.[11][17]

Conclusion

This compound is a powerful research tool and a promising scaffold for therapeutic development due to its well-defined mechanism of action centered on the antagonism of integrin receptors. By competitively inhibiting the binding of ECM proteins to integrins such as αvβ3, this peptide effectively disrupts the downstream signaling pathways that control cell adhesion, migration, proliferation, and survival. This targeted action makes it a valuable agent for investigating integrin biology and for the potential treatment of diseases characterized by aberrant cell adhesion and signaling, such as cancer. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of H-Arg-Gly-D-Asp-OH and its derivatives.

References

- 1. nbinno.com [nbinno.com]

- 2. 4.3. αvβ3 Integrin Binding Assay [bio-protocol.org]

- 3. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]

- 4. H-Arg-Gly-Asp-OH peptide [novoprolabs.com]

- 5. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 6. RGD AND OTHER RECOGNITION SEQUENCES FOR INTEGRINS | Annual Reviews [annualreviews.org]

- 7. Cilengitide in Patients with Recurrent Glioblastoma: The Results of NABTC 03-02, a Phase II Trial with Measures of Treatment Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apexbt.com [apexbt.com]

- 9. Inhibition of the alpha-ν integrins with a cyclic RGD peptide impairs angiogenesis, growth and metastasis of solid tumours in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cilengitide - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. newdrugapprovals.org [newdrugapprovals.org]

- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. RGD peptide | Integrin Receptor Inhibitors: R&D Systems [rndsystems.com]

- 15. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Arg-Gly-Asp (RGD) Motif: A Technical Guide to its Core Function in Cell Adhesion

For Researchers, Scientists, and Drug Development Professionals

The Arg-Gly-Asp (RGD) tripeptide sequence is a fundamental recognition motif that governs a vast array of cell-extracellular matrix (ECM) interactions. First identified as the minimal cell attachment-promoting sequence in fibronectin, the RGD motif is now understood to be a ubiquitous player in cell adhesion, signaling, and motility.[1][2] Its interaction with the integrin family of transmembrane receptors initiates a cascade of intracellular events that are crucial for physiological processes ranging from embryonic development and wound healing to pathological conditions such as cancer metastasis and thrombosis.[3][4][5] This technical guide provides an in-depth exploration of the RGD motif's function in cell adhesion, offering quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows to support researchers, scientists, and drug development professionals in this dynamic field.

The RGD Motif and its Interaction with Integrins

The RGD sequence is found in numerous ECM proteins, including fibronectin, vitronectin, fibrinogen, and osteopontin.[1][5] It serves as the primary binding site for a significant subset of the integrin family, a diverse group of heterodimeric cell surface receptors composed of α and β subunits.[4] Nearly half of the known integrins recognize the RGD motif, mediating the crucial link between the extracellular environment and the intracellular cytoskeleton.[3][6]

The specificity of the RGD-integrin interaction is not solely dependent on the tripeptide sequence itself. Flanking amino acid residues and the conformational presentation of the RGD motif within the context of the full protein play a critical role in determining which of the various RGD-binding integrins will engage.[7] This specificity is a key consideration in the development of targeted therapeutics.

RGD-Binding Integrins

A number of integrin subtypes have been identified as receptors for the RGD motif. The most extensively studied of these include:

-

αvβ3: Often referred to as the vitronectin receptor, it also binds to fibronectin, osteopontin, and other ECM proteins. It is a key player in angiogenesis and is frequently overexpressed in tumor cells.[8][9]

-

αvβ5: Similar to αvβ3, it binds vitronectin and is involved in angiogenesis.[8]

-

α5β1: This integrin shows a strong preference for fibronectin and is crucial for cell migration and fibrillogenesis.[8][10]

-

αIIbβ3: Primarily expressed on platelets, this integrin binds to fibrinogen and is essential for platelet aggregation and thrombosis.[8]

-

αvβ6: Exclusively expressed on epithelial cells, it plays a role in the activation of transforming growth factor-beta (TGF-β) and is implicated in cancer progression.[8][9]

Other RGD-binding integrins include αvβ1, αvβ8, and α8β1.[8]

Quantitative Analysis of RGD-Integrin Binding

The affinity of RGD-containing ligands for different integrin subtypes is a critical parameter in both basic research and drug development. This binding affinity is typically quantified by the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). Lower values indicate higher affinity.

| Ligand | Integrin Subtype | IC50 (nM) | Reference |

| RGD peptide | αvβ3 | 89 | [1] |

| RGD peptide | α5β1 | 335 | [1] |

| RGD peptide | αvβ5 | 440 | [1] |

| HYNIC-RGD4 | αvβ3 | 7 ± 2 | [11] |

| HYNIC-2P-RGD2 | αvβ3 | 52 ± 7 | [11] |

| DOTA-RGD4 | αvβ3 | 1.3 ± 0.3 | [11] |

| DOTA-3P-RGD2 | αvβ3 | 1.3 ± 0.3 | [11] |

| Ligand/System | Integrin Subtype(s) | Dissociation Constant (Kd) | Method | Reference |

| RGD-Integrin (Live HeLa Cells) | Multiple | Kd2D = 4503 ± 1673 1/µm2 (Kd3D = 74 ± 28 µM) | Computer-Controlled Micropipette | [8][9] |

| RGD-Integrin (Live HeLa Cells) | Multiple | Kd2D = 8433 ± 1679 1/µm2 (Kd3D = 140 ± 28 µM) | Waveguide-Based Biosensor | [8] |

| LXW Analogs | αvβ3 | Variable (µM range) | Autodock Calculation | [12] |

Downstream Signaling Pathways

The binding of an RGD-containing ligand to an integrin receptor initiates a cascade of intracellular signaling events, collectively known as "outside-in" signaling.[13][14] This process is fundamental to cell behavior, influencing cell survival, proliferation, differentiation, and migration. A central event in this signaling cascade is the clustering of integrins and the recruitment of a multitude of signaling and cytoskeletal proteins to form focal adhesions.[15]

Key Signaling Nodes

Several key signaling proteins are activated downstream of RGD-integrin engagement:

-

Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase that is one of the first proteins recruited to and activated at focal adhesions upon integrin clustering.[15][16] FAK autophosphorylation creates binding sites for other signaling molecules.[17]

-

Src Family Kinases: These tyrosine kinases are recruited to phosphorylated FAK and play a crucial role in amplifying the downstream signal. The FAK/Src complex phosphorylates a variety of substrates, including paxillin and p130cas.[15][18]

-

Rho Family of GTPases: This family of small GTPases, including RhoA, Rac1, and Cdc42, are master regulators of the actin cytoskeleton.[19][20][21] Their activation downstream of integrins controls the formation of stress fibers, lamellipodia, and filopodia, which are essential for cell spreading and migration.[20]

RGD-Integrin Signaling Cascade

Experimental Protocols

Studying RGD-mediated cell adhesion requires robust and reproducible experimental methods. Below are detailed protocols for key assays used in this field.

Cell Adhesion Assay

This assay quantifies the attachment of cells to a substrate coated with RGD-containing peptides or proteins.

Materials:

-

96-well tissue culture plates

-

RGD-containing peptide or protein solution

-

Bovine Serum Albumin (BSA) solution (for blocking)

-

Phosphate-Buffered Saline (PBS)

-

Cell culture medium (serum-free)

-

Cell suspension of interest

-

Cell stain (e.g., Calcein AM or Crystal Violet)

-

Plate reader

Procedure:

-

Coating: Coat the wells of a 96-well plate with the RGD-containing peptide or protein solution at a desired concentration (e.g., 1 µM) and incubate overnight at 4°C.[4][22]

-

Blocking: Wash the wells with PBS and then block non-specific binding by incubating with a BSA solution (e.g., 1% BSA in PBS) for 1 hour at room temperature.[3]

-

Cell Seeding: Detach cells using a non-enzymatic method (e.g., EDTA/EGTA solution) to preserve integrin function.[4] Resuspend the cells in serum-free medium and seed them into the coated wells at a specific density (e.g., 2 x 10^4 cells/well).[4][22]

-

Incubation: Incubate the plate for a defined period (e.g., 1 hour) at 37°C in a CO2 incubator to allow for cell attachment.[4][22]

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.[23]

-

Quantification:

-

Crystal Violet: Fix the adherent cells with methanol, stain with 0.5% crystal violet solution, wash, and then solubilize the stain with a detergent (e.g., 1% SDS). Read the absorbance at a specific wavelength (e.g., 570 nm).

-

Calcein AM: Incubate the cells with Calcein AM, which is converted to a fluorescent product by live cells. Measure the fluorescence using a plate reader.[23]

-

-

Data Analysis: The absorbance or fluorescence intensity is directly proportional to the number of adherent cells.

Workflow for a Cell Adhesion Assay

Integrin Receptor Ligand Binding Assay

This assay measures the direct binding of a ligand to purified integrin receptors.[3]

Materials:

-

High-binding capacity 96-well plates

-

Purified integrin solution

-

Blocking/Binding Buffer (e.g., 50mM Tris HCl pH 7.4, 100mM NaCl, 2mM CaCl2, 1mM MgCl2, 1mM MnCl2, 1% BSA)[3]

-

Biotinylated RGD ligand

-

Streptavidin-Horseradish Peroxidase (HRP) conjugate

-

HRP substrate (e.g., TMB)

-

Stop solution

-

Plate reader

Procedure:

-

Coating: Coat the wells with purified integrin solution and incubate overnight at 4°C.[3]

-

Blocking: Wash the wells and then block with Blocking/Binding Buffer for 1 hour at room temperature.[3]

-

Ligand Incubation: Add various dilutions of the biotinylated RGD ligand to the wells and incubate for 3 hours at room temperature.[3]

-

Washing: Wash the wells three times with Binding Buffer.[3]

-

Detection: Add Streptavidin-HRP conjugate to the wells and incubate for 1 hour at room temperature.[3]

-

Substrate Reaction: Wash the wells and then add the HRP substrate. Allow the color to develop.[3]

-

Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).[3]

-

Data Analysis: The absorbance is proportional to the amount of bound ligand. This data can be used to determine binding affinity (Kd).

RGD in Drug Development

The critical role of RGD-integrin interactions in various pathologies, particularly cancer and thrombosis, has made them a prime target for drug development.[4][5] The strategy often involves the design of RGD mimetics or cyclic RGD peptides that exhibit higher affinity and selectivity for specific integrin subtypes compared to the linear RGD sequence.[6]

Key Applications:

-

Cancer Therapy: RGD-based drugs can target integrins that are overexpressed on tumor cells and angiogenic blood vessels, thereby inhibiting tumor growth, metastasis, and angiogenesis.[5][24][25][26] They can also be used to deliver cytotoxic agents or imaging probes specifically to the tumor site.[2][13]

-

Anti-thrombotic Agents: By targeting the αIIbβ3 integrin on platelets, RGD antagonists can prevent platelet aggregation and the formation of blood clots.[5]

-

Tissue Engineering: RGD peptides are incorporated into biomaterials to enhance cell attachment, proliferation, and tissue regeneration.[2][17][27]

Logical Flow for RGD-Based Drug Design

Conclusion

The Arg-Gly-Asp motif represents a cornerstone of our understanding of cell adhesion and its intricate regulation. Its interaction with integrin receptors triggers a complex network of signaling pathways that are fundamental to cellular function in both health and disease. For researchers, scientists, and drug development professionals, a deep, technical understanding of the RGD motif's function, coupled with robust experimental methodologies and quantitative data, is essential for advancing basic research and for the rational design of novel therapeutics that target this critical biological interaction. The continued exploration of the nuances of RGD-integrin binding and signaling promises to unlock new avenues for the treatment of a wide range of human diseases.

References

- 1. RGD peptide | Integrin Receptor Inhibitors: R&D Systems [rndsystems.com]

- 2. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 3. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Measurement of Integrin Activation and Conformational Changes on the Cell Surface by Soluble Ligand and Antibody Binding Assays | Springer Nature Experiments [experiments.springernature.com]

- 6. RGD and other recognition sequences for integrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Dissociation Constant of Integrin-RGD Binding in Live Cells from Automated Micropipette and Label-Free Optical Data - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Structure–Activity Relationship of RGD-Containing Cyclic Octapeptide and αvβ3 Integrin Allows for Rapid Identification of a New Peptide Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 13. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Exploring the Role of RGD-Recognizing Integrins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Focal adhesion kinase in integrin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Focal adhesion kinase in integrin-mediated signaling [imrpress.com]

- 17. Integrin-mediated Activation of MAP Kinase Is Independent of FAK: Evidence for Dual Integrin Signaling Pathways in Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.biologists.com [journals.biologists.com]

- 19. What is the role of Rho GTPases in the regulation of focal adhesion assembly? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 20. The on-off relationship of Rho and Rac during integrin-mediated adhesion and cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. resources.amsbio.com [resources.amsbio.com]

- 24. Static Adhesion Assay for the Study of Integrin Activation in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 25. bicellscientific.com [bicellscientific.com]

- 26. ibidi.com [ibidi.com]

- 27. ilexlife.com [ilexlife.com]

The Dichotomous Role of D-Aspartic Acid in RGD Peptides: From Inactivation to Stabilization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Arginine-Glycine-Aspartic acid (RGD) tripeptide is the principal cell adhesion motif found in a multitude of extracellular matrix (ECM) proteins.[1][2] This sequence is recognized by a class of transmembrane receptors known as integrins, which mediate cell-matrix and cell-cell interactions crucial for processes ranging from cell survival and proliferation to angiogenesis and immune response.[1][2] The discovery of the RGD sequence has catalyzed the development of numerous synthetic peptides and peptidomimetics for therapeutic and diagnostic applications, particularly in oncology, thrombosis, and tissue engineering.[1][3]

A key aspect of RGD peptide design is the manipulation of its structure to enhance affinity, selectivity for specific integrin subtypes, and metabolic stability. This often involves chemical modifications such as cyclization and the incorporation of non-canonical amino acids, including D-isomers. This technical guide provides a comprehensive analysis of the specific role of D-Aspartic acid in RGD peptides, a topic of critical importance for peptide design. We will explore its direct impact on the core RGD motif's activity, its utility in other positions within RGD analogs, and the experimental methodologies used to characterize these effects.

The Canonical RGD Motif and the Criticality of L-Aspartic Acid

The biological activity of the RGD sequence is intrinsically linked to its specific three-dimensional conformation, which allows it to fit precisely into the ligand-binding pocket of integrin receptors.[4] The interaction is stereospecific. The canonical and biologically active form of the peptide contains L-Aspartic acid. The carboxylate side chain of the L-Aspartic acid residue forms a crucial coordination bond with a divalent cation (typically Mg²⁺ or Mn²⁺) in the Metal Ion-Dependent Adhesion Site (MIDAS) of the integrin β subunit, an interaction essential for stable binding and subsequent signal transduction.

The Impact of D-Aspartic Acid Substitution in the RGD Motif

The direct replacement of the canonical L-Aspartic acid with its D-enantiomer at the third position of the RGD sequence has a profound and generally negative effect on its biological function.

Loss of Biological Activity

Multiple studies have demonstrated that the substitution of L-Aspartic acid with D-Aspartic acid renders the RGD peptide inactive in mediating cell attachment.[5][6] This loss of function is attributed to the altered stereochemistry of the D-Asp side chain, which is incorrectly positioned and unable to form the critical coordination bond within the integrin's MIDAS. This prevents the peptide from binding effectively to the receptor, thereby inhibiting its cell-adhesive properties.[6]

A study on poly(RGD) proteinoid polymers synthesized with different optical configurations of amino acids found that the presence of D-Aspartic acid interfered with cell attachment, corroborating the inactivity of the RG(D-Asp) sequence.[6]

Conformational Disruption

The introduction of a D-amino acid into a peptide sequence induces significant changes in the local backbone conformation. In the context of the RGD motif, substituting L-Asp with D-Asp disrupts the specific turn structure that is optimal for integrin recognition. This conformational disruption further contributes to the drastic reduction or complete loss of binding affinity.

The Strategic Use of D-Amino Acids in RGD Peptide Analogs

While a D-Aspartic acid residue within the core RGD sequence is detrimental to its activity, the incorporation of D-amino acids at other positions, particularly in cyclic RGD peptides, is a widely used and highly effective strategy to enhance therapeutic potential.

Enhanced Proteolytic Stability

A major hurdle in the clinical application of peptide-based drugs is their rapid degradation by proteases in vivo. Peptides composed entirely of L-amino acids are readily recognized and cleaved by these enzymes. The incorporation of D-amino acids creates peptide bonds that are not recognized by endogenous proteases, significantly increasing the peptide's serum half-life and bioavailability.[7][8]

Conformational Constraint and Enhanced Selectivity

Cyclization and the strategic placement of D-amino acids constrain the conformational flexibility of the RGD peptide.[9] This pre-organizes the peptide into a bioactive conformation that is favorable for binding to a specific integrin subtype. For example, the highly potent and selective αvβ3 antagonist, Cilengitide, is a cyclic peptide with the sequence cyclo(RGDfV), where 'f' represents D-Phenylalanine.[9][10] The presence of the D-amino acid is crucial for inducing a specific β-turn conformation that maximizes affinity and selectivity for the target integrin.[10]

Quantitative Analysis of RGD Peptide Analogs

The efficacy of different RGD analogs is typically quantified by their half-maximal inhibitory concentration (IC₅₀) in competitive binding assays. A lower IC₅₀ value indicates a higher binding affinity for the integrin receptor. The following tables summarize representative data from the literature, comparing various RGD peptides.

| Peptide Sequence | Integrin Subtype | IC₅₀ (nM) | Comments |

| Linear Peptides | |||

| GRGDS | αvβ3 | ~200,000 | Low affinity standard linear peptide.[11] |

| RGDRGD | αvβ3 | Modest Activity | Linear dimer showing some activity.[12] |

| Cyclic Peptides (L-Amino Acids) | |||

| cyclo(RGDRGD) | αvβ3 | Modest Activity | Cyclic dimer with selectivity for αvβ3.[12] |

| Cyclic Peptides with D-Amino Acids | |||

| cyclo(RGDfK) | αvβ3 | ~158 | Common cyclic RGD peptide with D-Phe.[13] |

| Cilengitide (cyclo(RGDfV)) | αvβ3 | ~1-10 | Potent and selective αvβ3 antagonist.[9][14] |

| cyclo(RGDRGd) (d = D-Asp) | αvβ3 | Modest Activity | Shows some activity, but less than all-L analog.[12] |

| Bicyclic Peptides (e.g., CT3HPQcT3RGDcT3) | αvβ3 | ~30 | High affinity and outstanding selectivity.[15] |

Note: IC₅₀ values can vary significantly depending on the specific assay conditions, cell types, and radioligands used.

Signaling Pathways and Experimental Workflows

Integrin-Mediated Signaling Pathway

The binding of an RGD peptide to an integrin receptor triggers a cascade of intracellular signaling events. This typically involves the recruitment of focal adhesion proteins, such as Focal Adhesion Kinase (FAK) and Src kinase, leading to the activation of downstream pathways like the MAPK/ERK pathway, which influences cell survival, proliferation, and migration.

Caption: Canonical RGD-Integrin signaling pathway.

Disruption of Signaling by D-Aspartic Acid

The substitution with D-Aspartic acid prevents the initial binding step, thus abrogating the entire downstream signaling cascade.

Caption: D-Asp substitution prevents integrin binding.

Experimental Workflow: Competitive Binding Assay

A common method to determine the binding affinity (IC₅₀) of a test peptide is the competitive solid-phase binding assay.

Caption: Workflow for an integrin competitive binding assay.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

Objective: To synthesize linear or cyclic RGD peptides.

Methodology (Fmoc-based):

-

Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for C-terminal amides).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group using a solution of 20% piperidine in dimethylformamide (DMF).

-

Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid (e.g., Fmoc-D-Asp(OtBu)-OH or Fmoc-L-Asp(OtBu)-OH) using a coupling reagent like HBTU/HOBt in the presence of a base (DIPEA). Add the activated amino acid to the resin and allow it to react.

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents.

-

Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence (e.g., Glycine, then Arginine(Pbf)).

-

Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane).

-

Purification: Precipitate the crude peptide in cold diethyl ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: Confirm the peptide's identity and purity using mass spectrometry (e.g., ESI-MS) and analytical RP-HPLC.[16]

Integrin-Receptor Competitive Binding Assay

Objective: To determine the IC₅₀ value of a synthetic RGD peptide.

Methodology:

-

Plate Coating: Coat the wells of a high-binding 96-well microtiter plate with a solution of purified human integrin αvβ3 (e.g., 1 µg/mL in Tris buffer) overnight at 4°C.[17]

-

Blocking: Wash the wells with buffer (e.g., Tris buffer with divalent cations) and block non-specific binding sites by incubating with a blocking solution (e.g., 1% Bovine Serum Albumin, BSA) for 1-2 hours at room temperature.[17]

-

Competition: Prepare serial dilutions of the test peptide (e.g., an RGD analog containing D-Asp) and a control peptide (e.g., c(RGDfK)).

-

Incubation: Add a fixed concentration of a labeled known ligand (e.g., biotinylated fibronectin or a radiolabeled RGD peptide like [¹²⁵I]c[RGDyV]) to the wells, immediately followed by the addition of the various concentrations of the test and control peptides.[17][18] Incubate for 2-4 hours at room temperature to allow binding to reach equilibrium.

-

Washing: Aspirate the contents of the wells and wash multiple times with buffer to remove unbound ligands.

-

Detection:

-

For biotinylated ligands: Add a streptavidin-peroxidase conjugate, incubate, wash, and then add a colorimetric substrate (e.g., TMB). Stop the reaction and measure the absorbance.[17]

-

For radiolabeled ligands: Lyse the cells or detach the bound ligand and measure radioactivity using a gamma counter.[18]

-

-

Analysis: Plot the measured signal against the logarithm of the test peptide concentration. Fit the data using a nonlinear regression model to determine the IC₅₀ value, which is the concentration of the test peptide that inhibits 50% of the labeled ligand's specific binding.[11][18]

Cell Adhesion Assay

Objective: To assess the ability of a synthetic peptide to inhibit cell attachment to an ECM protein-coated surface.

Methodology:

-

Plate Coating: Coat the wells of a 96-well tissue culture plate with an ECM protein (e.g., vitronectin or fibronectin, 10 µg/mL) overnight at 4°C.

-

Blocking: Wash the wells and block non-specific sites with a BSA solution.

-

Cell Preparation: Culture cells known to express the target integrin (e.g., human umbilical vein endothelial cells (HUVECs) or M21 melanoma cells).[19] Detach the cells using a non-enzymatic method (e.g., EDTA solution) and resuspend them in serum-free media.

-

Inhibition: Pre-incubate the cells with various concentrations of the test peptide for 15-30 minutes.

-

Seeding: Add the cell-peptide suspension to the ECM-coated wells and incubate for 1-2 hours at 37°C to allow for cell attachment.

-

Washing: Gently wash the wells to remove non-adherent cells.

-

Quantification: Fix the remaining adherent cells (e.g., with glutaraldehyde) and stain them (e.g., with crystal violet). Solubilize the dye and measure the absorbance at a specific wavelength. The absorbance is proportional to the number of attached cells.

-

Analysis: Calculate the percentage of cell adhesion inhibition for each peptide concentration relative to a no-peptide control.

Conclusion

The stereochemistry of the Aspartic acid residue in the RGD motif is a critical determinant of its biological activity. The substitution of the canonical L-Aspartic acid with D-Aspartic acid disrupts the essential interactions within the integrin binding pocket, leading to a loss of cell adhesion function. This underscores the high degree of stereospecificity required for RGD-integrin recognition. However, the incorporation of D-amino acids, including D-Aspartic acid, at positions outside the core RGD sequence is a powerful and widely adopted strategy in medicinal chemistry. This approach is used to confer proteolytic resistance and to apply conformational constraints, thereby generating RGD analogs with superior stability, binding affinity, and selectivity, which are essential characteristics for successful therapeutic development. A thorough understanding of these structure-activity relationships is fundamental for professionals engaged in the design and optimization of novel RGD-based diagnostics and therapeutics.

References

- 1. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]

- 2. Arginyl-glycyl-aspartic acid (RGD): a cell adhesion motif - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. RGD mimetics γ-AApeptides and methods of use (US 20,140,004,039 A1): a patent evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Characterization of Poly(RGD) Proteinoid Polymers and NIR Fluorescent Nanoparticles of Optimal d,l-Configuration for Drug-Delivery Applications—In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. biorxiv.org [biorxiv.org]

- 8. mdpi.com [mdpi.com]

- 9. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. rug.nl [rug.nl]

- 14. Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Click Chemistry for the Synthesis of RGD-Containing Integrin Ligands [mdpi.com]

- 17. Investigating the Interaction of Cyclic RGD Peptidomimetics with αVβ6 Integrin by Biochemical and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 4.3. αvβ3 Integrin Binding Assay [bio-protocol.org]

- 19. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Solubility and Stability of H-Arg-Gly-D-Asp-OH.TFA

For Researchers, Scientists, and Drug Development Professionals

The synthetic peptide H-Arg-Gly-D-Asp-OH, often supplied as a trifluoroacetate (TFA) salt (H-Arg-Gly-D-Asp-OH.TFA), is a vital tool in biomedical research. As a mimetic of the Arg-Gly-Asp (RGD) motif found in extracellular matrix proteins, it plays a crucial role in studying cell adhesion, integrin signaling, and developing targeted therapeutics.[1][2] Proper handling and use of this peptide necessitate a thorough understanding of its solubility and stability characteristics. This guide provides a comprehensive overview of these properties, supported by experimental data and methodologies.

I. Solubility Data

The solubility of this compound is dependent on the solvent system employed. The peptide's hydrophilic nature, owing to the arginine and aspartic acid residues, generally confers good solubility in aqueous solutions.[3] The trifluoroacetic acid (TFA) counterion, a remnant of the peptide synthesis process, can also influence solubility.[4][5]

Table 1: Quantitative Solubility Data for RGD Peptides

| Solvent System | Concentration | Peptide Form | Source |

| PBS (pH 7.2) | 10 mg/mL | Arg-Gly-Asp (trifluoroacetate salt) | [6] |

| PBS (pH 7.2) | 0.33 mg/mL | RGD peptide (trifluoroacetate salt) | [7] |

| Water | ≥ 60 mg/mL (130.33 mM) | Arg-Gly-Asp(TFA salt) | [8] |

| Dimethyl sulfoxide (DMSO) | ~5 mg/mL | RGD peptide (trifluoroacetate salt) | [7] |

| Dimethyl formamide (DMF) | ~14 mg/mL | RGD peptide (trifluoroacetate salt) | [7] |

Note: Solubility can be influenced by factors such as the specific batch of the peptide, purity, and the exact conditions of the solvent (e.g., temperature, pH).

For hydrophobic RGD peptides, initial dissolution in a small amount of an organic solvent like DMSO, followed by dilution with an aqueous buffer, is a common strategy.[3][9] It is recommended to test the solubility of a small amount of the peptide before preparing a bulk solution.[9]

II. Stability Data

The stability of this compound is critical for ensuring its biological activity and obtaining reproducible experimental results. Degradation can occur through several pathways, including hydrolysis and oxidation.

Table 2: Stability and Storage Recommendations

| Form | Storage Temperature | Duration | Recommendations | Source |

| Lyophilized Solid | -20°C | ≥ 4 years | Store in a freezer. | [6][7] |

| Lyophilized Solid | -20°C or -80°C | Long-term | Minimize exposure to atmospheric oxygen. | |

| Aqueous Solution | Not Recommended for > 1 day | Short-term | Prepare fresh or store frozen in aliquots. | [7] |

| Solution | Frozen | Long-term | Use individual aliquots to avoid freeze-thaw cycles. |

Linear RGD peptides are known to be susceptible to rapid degradation by proteases in biological systems.[2] Cyclization of the peptide can enhance stability.[2][10] For peptides containing cysteine, methionine, or tryptophan, storage in an oxygen-free atmosphere is recommended to prevent oxidation.[9]

III. Experimental Protocols

A. Protocol for Determining Peptide Solubility

This protocol outlines a general procedure for determining the solubility of this compound in a given solvent.

-

Preparation of Peptide and Solvents :

-

Accurately weigh a small amount of the lyophilized this compound peptide.

-

Prepare a series of desired solvents (e.g., sterile distilled water, PBS pH 7.2, DMSO).

-

-

Solubility Testing :

-

Start with the most common solvent, sterile water, especially for a short peptide like H-Arg-Gly-D-Asp-OH.[9]

-

Add a small, measured volume of the solvent to the peptide.

-

Vortex or sonicate the mixture to aid dissolution.[11]

-

Visually inspect the solution for any undissolved particles against a dark background.

-

If the peptide dissolves completely, record the concentration and proceed to the next desired concentration or solvent.

-

If the peptide does not dissolve, incrementally add more solvent until complete dissolution is achieved, or a maximum solvent volume is reached.

-

-

pH Adjustment (for aqueous solutions) :

-

Use of Organic Solvents :

-

For poorly soluble peptides, a small amount of an organic solvent like DMSO can be used for initial dissolution, followed by careful dilution with the aqueous buffer.[3]

-

B. Protocol for Assessing Peptide Stability

This protocol provides a framework for evaluating the stability of this compound under various conditions, often guided by ICH (International Council for Harmonisation) principles.[12]

-

Sample Preparation :

-

Prepare a stock solution of this compound in a suitable solvent at a known concentration.

-

Aliquot the stock solution into multiple vials to avoid repeated freeze-thaw cycles.

-

-

Stability-Indicating Method :

-

Develop and validate a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), to separate the intact peptide from its degradation products.[13]

-

-

Storage Conditions :

-

Store the aliquots under various conditions to be tested (e.g., -20°C, 2-8°C, room temperature, and accelerated conditions like 40°C/75% relative humidity).[12]

-

-

Time-Point Analysis :

-

At specified time intervals (e.g., 0, 1, 3, 6, 12 months), retrieve an aliquot from each storage condition.

-

Analyze the samples using the validated HPLC method to determine the concentration of the intact peptide.

-

Characterize any significant degradation products using techniques like mass spectrometry (MS).[13]

-

-

Data Analysis :

-

Plot the percentage of the remaining intact peptide against time for each storage condition to determine the degradation rate and estimate the shelf-life.

-

IV. Visualizations

A. RGD-Integrin Signaling Pathway

The binding of the RGD motif to integrin receptors triggers a cascade of intracellular signaling events that regulate cell adhesion, migration, proliferation, and survival.[14][15]

Caption: RGD-Integrin signaling cascade.

B. Experimental Workflow for Peptide Solubility and Stability Testing

The following diagram illustrates a logical workflow for characterizing the solubility and stability of a synthetic peptide like this compound.

Caption: Peptide solubility and stability workflow.

References

- 1. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]

- 2. qyaobio.com [qyaobio.com]

- 3. jpt.com [jpt.com]

- 4. H-Arg-Gly-Asp-OH peptide [novoprolabs.com]

- 5. H-Ser-Asp-Gly-Arg-Gly-OH peptide [novoprolabs.com]

- 6. caymanchem.com [caymanchem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Arg-Gly-Asp(TFA salt) CAS#: 2378808-45-6 [m.chemicalbook.com]

- 9. genscript.com [genscript.com]

- 10. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iscabiochemicals.com [iscabiochemicals.com]

- 12. Proteins & Peptides Stability Testing - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 13. Reference Standards to Support Quality of Synthetic Peptide Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Technical Guide to H-Arg-Gly-D-Asp-OH.TFA: The Critical Role of Stereochemistry in the RGD Motif

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the peptide H-Arg-Gly-D-Asp-OH, presented as its trifluoroacetate (TFA) salt. While the Arginine-Glycine-Aspartic acid (RGD) sequence is a cornerstone of cell adhesion research, the specific stereochemistry of the aspartic acid residue is paramount to its biological function. This document will detail the chemical properties of H-Arg-Gly-D-Asp-OH.TFA, explore the profound impact of the D-aspartic acid substitution on its biological activity, and provide relevant experimental context.

Core Concepts: The RGD Motif and Integrin Binding

The RGD tripeptide sequence is a fundamental recognition motif for a large family of cell surface receptors known as integrins. These transmembrane proteins mediate cell-extracellular matrix (ECM) and cell-cell interactions, playing a crucial role in processes such as cell adhesion, migration, proliferation, and differentiation. The binding of the RGD motif in ECM proteins like fibronectin and vitronectin to integrins initiates a cascade of intracellular signaling events.

This compound: Physicochemical Properties

While a specific CAS number for the trifluoroacetate salt of H-Arg-Gly-D-Asp-OH is not readily found in chemical databases, the properties of the peptide can be inferred from its constituent amino acids and comparison to its well-characterized L-isomer counterpart.

Table 1: Physicochemical Data of H-Arg-Gly-D-Asp-OH

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂N₆O₆ | Calculated |

| Molecular Weight (Free Peptide) | 346.34 g/mol | [1] |

| CAS Number (L-isomer: H-Arg-Gly-L-Asp-OH) | 99896-85-2 | [1] |

| CAS Number (L-isomer TFA salt) | 120103-89-1 | [2] |

| Appearance | White to off-white powder (expected) | [3] |

| Solubility | Expected to be soluble in water and aqueous buffers. | [2] |

| Purity | Typically >95% (as determined by HPLC for synthetic peptides) | [2] |

Note on TFA Salt: The trifluoroacetate counterion is commonly present in commercially available synthetic peptides as a result of the purification process using reverse-phase high-performance liquid chromatography (RP-HPLC) with trifluoroacetic acid in the mobile phase.[1]

The Decisive Role of Aspartic Acid Stereochemistry in Biological Activity

A pivotal study by Pierschbacher and Ruoslahti (1987) investigated the influence of stereochemistry within the RGD sequence on its ability to inhibit cell adhesion. Their findings demonstrated that the substitution of L-aspartic acid with D-aspartic acid in an RGD-containing peptide rendered it completely inactive .[4] This seminal work underscores the high stereospecificity of the integrin binding pocket.

The carboxyl group of the aspartic acid side chain, along with the guanidinium group of arginine, forms critical ionic interactions with the integrin receptor. The precise spatial arrangement of these charged groups, dictated by the L-stereochemistry of the amino acids, is essential for productive binding and subsequent signal transduction. The D-isomer, with its altered spatial orientation of the carboxyl group, is unable to correctly fit into the binding site, thus abrogating its biological function.

Table 2: Comparative Biological Activity

| Peptide | Biological Activity | Reference |

| H-Arg-Gly-L-Asp-OH | Active inhibitor of cell attachment to fibronectin and vitronectin substrates. | [4] |

| H-Arg-Gly-D-Asp-OH | Inactive in inhibiting cell attachment to fibronectin and vitronectin substrates. | [4] |

Experimental Protocols

Given the reported inactivity of H-Arg-Gly-D-Asp-OH, it is most relevant in experimental settings as a negative control to demonstrate the stereospecificity of RGD-mediated interactions.

Solid-Phase Peptide Synthesis (SPPS) of H-Arg-Gly-D-Asp-OH

A standard Fmoc-based solid-phase peptide synthesis protocol can be employed.

Methodology:

-

Resin Preparation: Start with a pre-loaded Fmoc-D-Asp(OtBu)-Wang resin.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in dimethylformamide (DMF) to remove the Fmoc protecting group from the D-aspartic acid.

-

Glycine Coupling: Activate Fmoc-Gly-OH with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like DIPEA (N,N-diisopropylethylamine) in DMF, and add it to the resin.

-

Fmoc Deprotection: Repeat the Fmoc deprotection step to expose the amine group of glycine.

-

Arginine Coupling: Couple Fmoc-Arg(Pbf)-OH (with a Pbf side-chain protecting group) using the same activation method.

-

Final Deprotection: Remove the terminal Fmoc group with 20% piperidine in DMF.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water, to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analysis: Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical HPLC.

Cell Adhesion Inhibition Assay (as a Negative Control)

Methodology:

-

Plate Coating: Coat microtiter wells with an ECM protein such as fibronectin (e.g., 10 µg/mL in PBS) overnight at 4°C.

-

Blocking: Block non-specific binding sites with a solution of 1% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.

-

Cell Preparation: Harvest cells (e.g., fibroblasts or endothelial cells) and resuspend them in a serum-free medium.

-

Peptide Incubation: Pre-incubate the cells with varying concentrations of this compound (e.g., 1-1000 µM) and a parallel set with H-Arg-Gly-L-Asp-OH.TFA as a positive control for 30 minutes.

-

Cell Seeding: Add the cell-peptide suspension to the coated and blocked wells and incubate for 1-2 hours at 37°C.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Quantification: Quantify the adherent cells using a suitable method, such as crystal violet staining or a fluorescence-based assay.

Expected Outcome: H-Arg-Gly-L-Asp-OH will show a dose-dependent inhibition of cell adhesion, while H-Arg-Gly-D-Asp-OH will have no significant effect.

Signaling Pathway: The Consequence of Inactivity

The binding of an active RGD peptide to integrins triggers a conformational change in the receptor, leading to the recruitment of a complex of signaling and cytoskeletal proteins to the cytoplasmic tail of the integrin. This includes focal adhesion kinase (FAK) and Src family kinases, which initiate downstream signaling cascades that regulate cell behavior.

As illustrated in Figure 2, H-Arg-Gly-D-Asp-OH is unable to bind to the integrin receptor. Consequently, it fails to initiate the conformational changes required for the recruitment and activation of FAK and other downstream signaling molecules. This lack of binding directly translates to a lack of biological response, rendering the peptide an inert molecule in the context of integrin-mediated cell adhesion.

Conclusion

The peptide this compound serves as a powerful example of the high degree of stereospecificity required for biological receptor-ligand interactions. While chemically very similar to its active L-isomer, the D-aspartic acid substitution completely abrogates its ability to bind to integrins and mediate cell adhesion. For researchers in cell biology and drug development, H-Arg-Gly-D-Asp-OH is an essential tool, not as an active agent, but as a precise negative control to validate that observed cellular responses are indeed mediated by the stereospecific RGD-integrin signaling axis. This understanding is critical for the design and interpretation of experiments aimed at elucidating the roles of integrins in health and disease, and for the development of targeted therapeutics.

References

Methodological & Application

Application Notes and Protocols for H-Arg-Gly-D-Asp-OH.TFA in Cell Adhesion Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide H-Arg-Gly-D-Asp-OH, commonly known as RGD, is a fundamental motif in extracellular matrix (ECM) proteins responsible for mediating cell adhesion.[1][2] This synthetic peptide, often supplied as a trifluoroacetate (TFA) salt, mimics the cell-binding domain of proteins like fibronectin, vitronectin, and laminin.[3][4] It interacts with a class of cell surface receptors called integrins, thereby triggering intracellular signaling cascades that regulate cell attachment, spreading, migration, and survival.[2][5] The D-isomer of aspartic acid is often used to increase the peptide's resistance to proteolysis, enhancing its stability in experimental settings.

These application notes provide detailed protocols for utilizing H-Arg-Gly-D-Asp-OH.TFA in cell adhesion assays, along with quantitative data to guide experimental design and interpretation.

Principle of Action: RGD-Integrin Mediated Cell Adhesion

The mechanism of RGD-mediated cell adhesion involves the specific recognition of the RGD sequence by the extracellular domain of various integrin heterodimers, such as αvβ3, αvβ5, and α5β1. This binding event clusters integrins on the cell surface, initiating a cascade of intracellular signals. This signaling involves the recruitment of focal adhesion proteins such as talin, paxillin, and focal adhesion kinase (FAK). Subsequently, Src family kinases are activated, leading to actin polymerization and the organization of the cytoskeleton, which is essential for cell spreading and stable adhesion. The recruitment of vinculin to these adhesion complexes further strengthens the linkage to the actin cytoskeleton.

Signaling Pathway

Quantitative Data

Table 1: Inhibitory Concentration (IC50) of RGD Peptide for Different Integrins

| Integrin Subtype | IC50 (nM) |

| αvβ3 | 89 |

| α5β1 | 335 |

| αvβ5 | 440 |

| Data sourced from R&D Systems, demonstrating the potent inhibitory activity of the RGD peptide against various integrin subtypes. |

Table 2: Cell Adhesion to Surfaces Coated with RGD-Containing Peptides

| Peptide (1 µM Coating) | Cell Type | Attached Cells / 0.77 mm² (Mean ± SE) | Integrin Expression |

| CGG-RGD | HeLa | ~10 | αvβ5 |

| CGG-RGD | HDF | ~120 | αvβ3 and αvβ5 |

| CGG-RGDVF | HeLa | ~80 | αvβ5 |

| CGG-RGDVF | HDF | ~150 | αvβ3 and αvβ5 |

| This table summarizes data from a study on the structure-activity relationships of RGD-containing peptides. It highlights the differential adhesion of HeLa and Human Dermal Fibroblast (HDF) cells to surfaces coated with different RGD peptides, reflecting their integrin expression profiles.[1][6] |

Experimental Protocols

Protocol 1: Direct Cell Adhesion Assay on RGD-Coated Surfaces

This protocol details the steps for assessing cell adhesion to a surface directly coated with this compound.

Materials:

-

This compound

-

Sterile, tissue culture-treated 96-well plates

-

Phosphate-Buffered Saline (PBS), sterile

-

Bovine Serum Albumin (BSA)

-

Cell line of interest (e.g., HeLa, Human Dermal Fibroblasts)

-

Appropriate cell culture medium (e.g., DMEM)

-

Trypsin-EDTA or other cell detachment solution

-

Formalin

-

Toluidine Blue stain

-

Microplate reader

Experimental Workflow:

Procedure:

-

Plate Coating:

-

Prepare a stock solution of this compound in sterile PBS. A typical starting concentration for coating is 10-50 µg/mL.

-